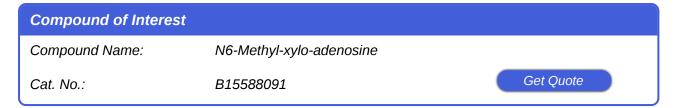


N6-Methyl-xylo-adenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **N6-Methyl-xylo-adenosine**, a notable adenosine analog. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed methodologies and a summary of its characteristics.

Core Chemical Properties

N6-Methyl-xylo-adenosine is a modified nucleoside analog of adenosine. Its structural distinction lies in the xylofuranosyl sugar moiety and a methyl group at the N6 position of the adenine base.

Chemical Structure and Identifiers



Property	Value
IUPAC Name	(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6- (methylamino)purin-9-yl]oxolane-3,4-diol[1]
Molecular Formula	C11H15N5O4[1][2]
Molecular Weight	281.27 g/mol [1][2]
CAS Number	65494-95-3[3]
Synonyms	NSC 97113; 9H-Purin-6-amine, N-methyl-9-β-D-xylofuranosyl-; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine[1]

Physicochemical Data (Predicted)

Precise experimental data for several physicochemical properties of **N6-Methyl-xylo-adenosine** are not readily available in the current literature. The following table presents predicted values.

Property	Predicted Value
Boiling Point	649.1 ± 65.0 °C[1]
Density	1.85 ± 0.1 g/cm ³ [1]

Synthesis of N6-Methyl-xylo-adenosine

A detailed protocol for the laboratory synthesis of **N6-Methyl-xylo-adenosine** has been established, primarily involving the N-methylation of a xylofuranosyladenine precursor.

Experimental Protocol: N6-Methylation Reaction

This protocol is adapted from established methodologies for the methylation of adenosine analogs.[4]

Materials and Reagents:

9-β-D-xylofuranosyladenine (≥98%)



- Dimethyl sulfate (DMS) (≥99%)
- Sodium hydroxide (NaOH) (ACS grade)
- Dowex 1-X8 resin (OH- form, 200-400 mesh)
- Ammonium bicarbonate (NH4HCO3) (≥99%)
- Methanol (MeOH) (Anhydrous)
- Dichloromethane (DCM) (Anhydrous)
- Hydrochloric acid (HCl) (ACS grade)
- Deionized water

Procedure:

- Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add 1.5 equivalents of dimethyl sulfate to the cooled solution while stirring.
- Maintain the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
- Neutralize the reaction mixture with 1 M HCl.
- Purify the product using a Dowex 1-X8 (OH- form) column, eluting with a gradient of ammonium bicarbonate solution.
- Lyophilize the fractions containing the product to obtain N6-Methyl-xylo-adenosine as a
 white solid.
- Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.



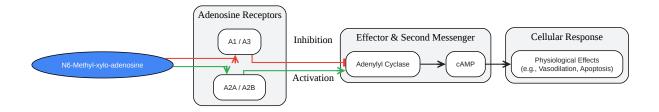
Biological Activity and Potential Applications

As an adenosine analog, **N6-Methyl-xylo-adenosine** is recognized for its potential to interact with biological systems that respond to endogenous adenosine. The primary areas of investigation for adenosine analogs include vasodilation and cancer therapy.[3][5]

Mechanism of Action (Hypothesized)

The biological effects of adenosine analogs are typically mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. The specific receptor subtype affinity and downstream signaling pathways for **N6-Methyl-xylo-adenosine** have not been extensively characterized in the available literature.

The general signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. Activation of A2A and A2B receptors typically stimulates adenylyl cyclase, increasing cAMP, while A1 and A3 receptor activation usually inhibits adenylyl cyclase, decreasing cAMP levels.



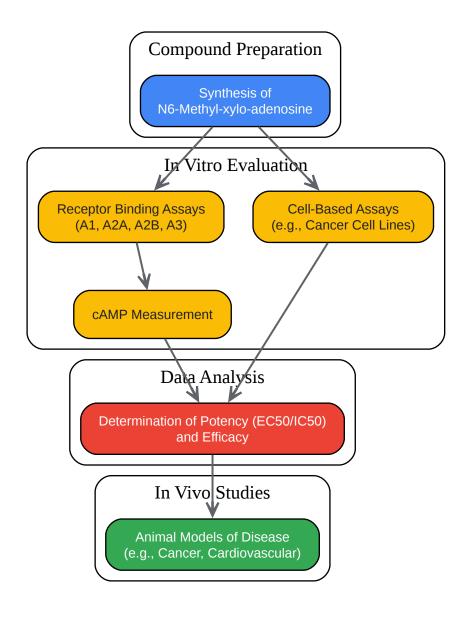
Click to download full resolution via product page

Hypothesized Adenosine Receptor Signaling Pathway for N6-Methyl-xylo-adenosine.

Experimental Workflow for Biological Characterization

The following diagram outlines a general workflow for the biological evaluation of nucleoside analogs like **N6-Methyl-xylo-adenosine**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. bocsci.com [bocsci.com]



- 2. N6-Methyladenosine | C11H15N5O4 | CID 102175 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [N6-Methyl-xylo-adenosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588091#n6-methyl-xylo-adenosine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com